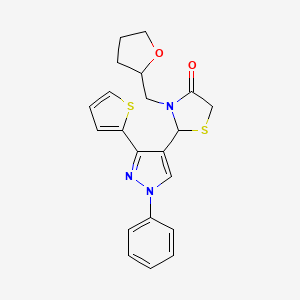
3-(Oxolan-2-ylmethyl)-2-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-3-((tetrahydrofuran-2-yl)methyl)thiazolidin-4-one is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazolidinone ring, and a tetrahydrofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-3-((tetrahydrofuran-2-yl)methyl)thiazolidin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the condensation of phenylhydrazine and thiophene-2-carbaldehyde to form 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole.
Thiazolidinone Ring Formation: The pyrazole derivative is then reacted with chloroacetic acid and a base to form the thiazolidinone ring.
Introduction of the Tetrahydrofuran Moiety: Finally, the thiazolidinone intermediate is reacted with tetrahydrofuran-2-carbaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-3-((tetrahydrofuran-2-yl)methyl)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
2-(1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-3-((tetrahydrofuran-2-yl)methyl)thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-3-((tetrahydrofuran-2-yl)methyl)thiazolidin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes or binding to receptor sites.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one: Lacks the tetrahydrofuran moiety.
2-(1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-3-methylthiazolidin-4-one: Contains a methyl group instead of the tetrahydrofuran moiety.
Uniqueness
The presence of the tetrahydrofuran moiety in 2-(1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-3-((tetrahydrofuran-2-yl)methyl)thiazolidin-4-one imparts unique properties, such as increased solubility and potential for specific interactions with biological targets, making it distinct from similar compounds.
Propiedades
Fórmula molecular |
C21H21N3O2S2 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
3-(oxolan-2-ylmethyl)-2-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H21N3O2S2/c25-19-14-28-21(23(19)12-16-8-4-10-26-16)17-13-24(15-6-2-1-3-7-15)22-20(17)18-9-5-11-27-18/h1-3,5-7,9,11,13,16,21H,4,8,10,12,14H2 |
Clave InChI |
QLBSZGTWBMKUBV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CN2C(SCC2=O)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


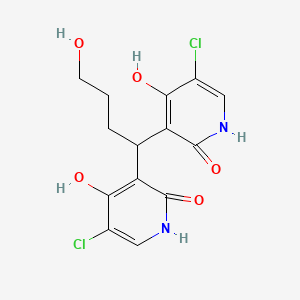
![3'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853071.png)
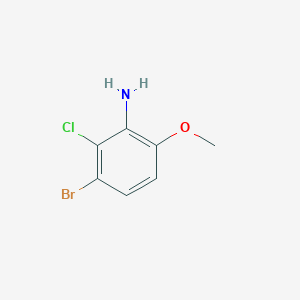
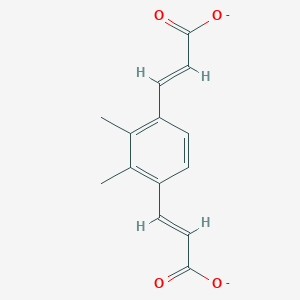
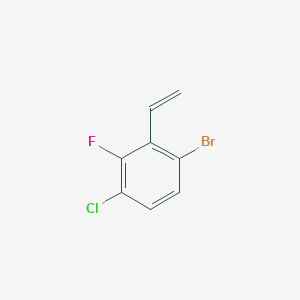
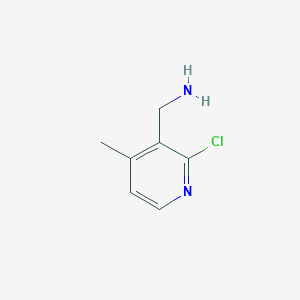
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12853102.png)

![3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B12853112.png)
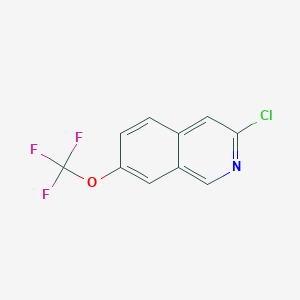
![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate](/img/structure/B12853116.png)

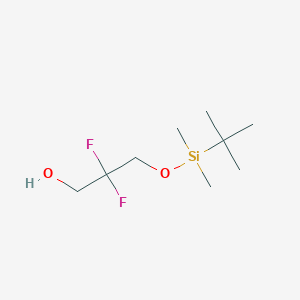
![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853149.png)
